![molecular formula C17H13N3O5S2 B4563607 (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B4563607.png)
(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound that features a benzothiazole ring substituted with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The starting materials often include 2-aminobenzothiazole, which undergoes sulfonylation to introduce the methylsulfonyl group. This is followed by a condensation reaction with 2-nitrobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitro derivatives, and substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with similar substitution patterns.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of a benzothiazole ring with a nitrophenyl group and a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)12-7-8-13-15(10-12)26-17(18-13)19-16(21)9-6-11-4-2-3-5-14(11)20(22)23/h2-10H,1H3,(H,18,19,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHACPXYYCICD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4563524.png)
![4-methylcyclohexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4563530.png)
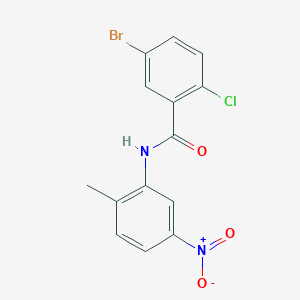
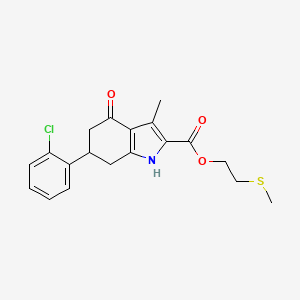
![7,7-dimethyl-4-(methylamino)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4563548.png)
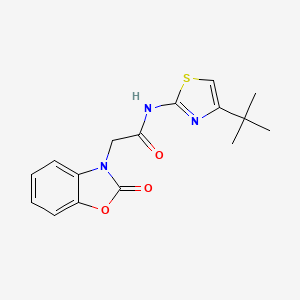
![2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4563562.png)
![3-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA](/img/structure/B4563569.png)
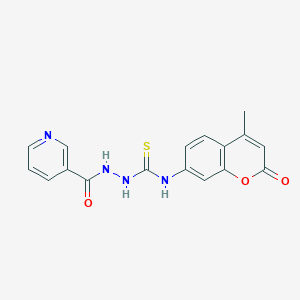
![5-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4563585.png)
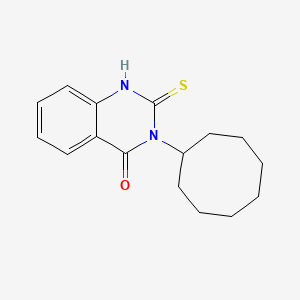
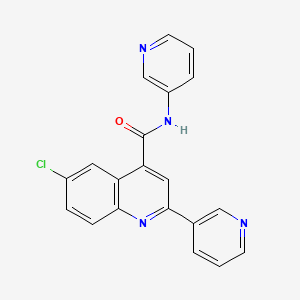
![N-(2-bromophenyl)-N'-[4-(4-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4563605.png)
![N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B4563620.png)
